molecular formula C20H14N2OS B2828864 N-(benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 923069-69-6

N-(benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2828864
CAS No.: 923069-69-6
M. Wt: 330.41
InChI Key: GMVPQMLLKWNVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide (CAS 923069-69-6) is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C20H14N2OS and a molecular weight of 330.41 g/mol, serves as a key chemical scaffold for developing novel therapeutic agents. Benzothiazole derivatives are recognized as privileged structures in pharmacology due to their innate affinity for diverse biological targets. They are extensively investigated for their wide spectrum of potential biological activities, which include serving as fungicides, anti-tuberculosis agents, antimalarials, anticonvulsants, and anti-inflammatory drugs. Furthermore, benzothiazole cores are explored for treating conditions such as diabetes and cancer, making them versatile intermediates in pharmaceutical development. This specific carboxamide functions as a critical building block for researchers designing and synthesizing targeted compounds. It is particularly valuable for structure-activity relationship (SAR) studies, which are essential for optimizing the pharmacological profiles of lead compounds. The compound is supplied with a minimum purity of 95% and is intended solely for laboratory research purposes. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2OS/c23-20(22-17-10-11-18-19(12-17)24-13-21-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVPQMLLKWNVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the condensation of benzo[d]thiazol-6-amine with 4-bromobiphenyl-4-carboxylic acid under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

N-(benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

N-(benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-6-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation. The biphenyl group enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Yields vary significantly (50–84%) based on steric and electronic effects of substituents. Bulky alicyclic groups (e.g., decahydronaphthalenyl) show higher yields due to reduced side reactions .
  • Structural Confirmation : IR spectroscopy is critical for identifying tautomeric forms (e.g., thione vs. thiol in triazoles) and functional group transformations .

Physicochemical Properties

  • Melting Points : Benzo[d]thiazol derivatives (e.g., 7t in ) exhibit high melting points (237.7–239.1°C), likely due to strong intermolecular π-π stacking and hydrogen bonding .
  • Solubility : Alicyclic substituents (e.g., cyclooctyl in ) may improve lipid solubility, whereas sulfonamide groups () enhance aqueous solubility .

Key Research Findings and Implications

  • SAR Insights : Electron-withdrawing groups (e.g., chloro in 7q) on the benzothiazole ring may enhance bioactivity by modulating electron density at the amide bond .
  • Synthetic Optimization : HATU-mediated coupling () offers high purity (>95%) compared to traditional reflux methods (), recommending its use for scalable synthesis .
  • Therapeutic Potential: The biphenyl carboxamide scaffold’s adaptability supports its application in designing inhibitors for oncology and enzymology targets.

Biological Activity

N-(benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide (CAS Number: 923069-69-6) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by various studies and findings.

  • Molecular Formula : C20_{20}H14_{14}N2_2OS
  • Molecular Weight : 330.4 g/mol
  • Structure : The compound features a benzothiazole moiety linked to a biphenyl structure with a carboxamide functional group.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:

CompoundTargetIC50 (µg/mL)
9dE. coli DNA gyrase33 nM
3a, 3bE. coli DNA gyrase0.0033 - 0.046
N-(pyridin-4-yl)benzothiazole-6-carboxamideUropathogenic E. coliEffective in inhibiting K1 capsule formation

These studies highlight the potential of such compounds in combating antibiotic resistance by targeting bacterial DNA gyrase and topoisomerase IV.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has also been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Various Benzothiazole DerivativesMCF-7 (breast cancer)< 10
N-benzyl-thiadiazole derivativesHePG-2 (liver cancer)< 5

These findings suggest that modifications to the benzothiazole structure can enhance anticancer activity, likely through mechanisms involving apoptosis and DNA fragmentation.

The biological activity of this compound is believed to be associated with its ability to inhibit key enzymes involved in DNA replication and repair in bacteria and cancer cells. The inhibition of DNA gyrase and topoisomerase IV is particularly noteworthy as these enzymes are critical for bacterial survival and proliferation.

Case Studies

  • Bacterial Resistance :
    A study demonstrated that benzothiazole derivatives effectively inhibited the growth of multidrug-resistant E. coli strains, showcasing their potential as novel antibacterial agents .
  • Cancer Treatment :
    In research focusing on breast cancer, compounds structurally related to this compound exhibited significant cytotoxic effects on MCF-7 cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Q & A

Q. What are the established synthetic routes for N-(benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide?

  • Methodological Answer : Synthesis typically involves amide coupling between benzo[d]thiazol-6-amine and [1,1'-biphenyl]-4-carboxylic acid. A general procedure includes:

Activation of the carboxylic acid using coupling reagents like EDCI or DCC in anhydrous dichloromethane.

Reaction with benzo[d]thiazol-6-amine under nitrogen atmosphere at 0–25°C for 12–24 hours .

Purification via flash chromatography (e.g., ethyl acetate/hexane gradient) or recrystallization.
Key Considerations : Use of triethylamine as a base improves reaction efficiency, and inert conditions prevent oxidation of sensitive moieties .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and purity (e.g., aromatic proton signals at δ 7.2–8.5 ppm for biphenyl and thiazole protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 371.1 for C20_{20}H14_{14}N2_2OS) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What biological activities are hypothesized based on structural analogs?

  • Methodological Answer : Structural analogs (e.g., benzothiazole derivatives) exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example:
  • Anticancer : Inhibition of kinase pathways (e.g., EGFR) via π-π stacking and hydrogen bonding with ATP-binding pockets .
  • Antimicrobial : Disruption of bacterial membrane integrity through hydrophobic interactions .
    Recommended Assays : MTT for cytotoxicity, agar diffusion for antimicrobial activity, and ELISA for inflammatory markers .

Q. What solvents and conditions optimize the amide coupling step?

  • Methodological Answer :
  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reagent compatibility.
  • Temperature : 0–25°C to minimize side reactions (e.g., racemization).
  • Catalysts : 4-Dimethylaminopyridine (DMAP) accelerates coupling efficiency by 20–30% .

Q. How does the benzo[d]thiazole moiety influence bioactivity?

  • Methodological Answer : The thiazole ring enhances:
  • Lipophilicity : Improves membrane permeability (logP ~3.5).
  • Electron-rich core : Facilitates interactions with cysteine residues in target proteins (e.g., via hydrogen bonding to Thr766 in EGFR) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Systematic substitution : Modify the biphenyl (e.g., para- vs. meta-substituents) or thiazole (e.g., methyl vs. trifluoromethyl groups) to assess activity changes.
  • Bioisosteric replacement : Replace the carboxamide with sulfonamide to evaluate metabolic stability .
    Example : Cycloheptyl-substituted biphenyl carboxamides showed 2.5-fold higher kinase inhibition than unsubstituted analogs .

Q. What in silico methods predict target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR, AKT). Focus on binding affinity (ΔG ≤ -8 kcal/mol) and pose validation via RMSD clustering .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors near the thiazole nitrogen) using tools like LigandScout .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Orthogonal assays : Validate cytotoxicity results with both MTT and clonogenic assays.
  • Standardized protocols : Control cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours).
  • Batch-to-batch consistency : Use NMR and HPLC to ensure compound purity >95% .

Q. What strategies improve metabolic stability without losing efficacy?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability.
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .
    Example : Biphenyl carboxamides with tert-butyl groups showed 40% higher plasma half-life in murine models .

Q. How to optimize selectivity against off-target enzymes?

  • Methodological Answer :
  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., DiscoverX) to identify selectivity hotspots.
  • Crystal structure analysis : Compare binding modes with off-targets (e.g., CDK2 vs. EGFR) to guide steric bulk incorporation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.